3-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide
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Overview
Description
3-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide is an organic compound with the molecular formula C14H15BrN2O. This compound is characterized by the presence of a bromine atom, a cyanocyclopentyl group, and a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide typically involves the following steps:
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Bromination: : The introduction of a bromine atom into the benzene ring is achieved through electrophilic aromatic substitution. This step requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
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Formation of the Cyanocyclopentyl Group: : The cyanocyclopentyl group is introduced through a nucleophilic substitution reaction. Cyclopentylamine reacts with cyanogen bromide (BrCN) to form the desired cyanocyclopentyl group.
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Amidation: : The final step involves the formation of the amide bond. This is achieved by reacting the brominated benzene derivative with the cyanocyclopentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 3-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the amide group to an amine or reduce the bromine atom to a hydrogen atom.
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Substitution: : The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaOCH3, KOtBu, DMF (dimethylformamide)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, dehalogenated compounds
Substitution: Various substituted benzamides
Scientific Research Applications
3-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide has a wide range of applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
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Biology: : The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.
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Medicine: : Research is being conducted to explore its potential as a therapeutic agent. Its interactions with specific molecular targets suggest it may have applications in drug development.
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Industry: : The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide
- 3-Bromo-N-(1-cyano-2-methylcyclopentyl)pyridine-2-carboxamide
- N-[(1R)-1-(3-Bromo-4-methoxyphenyl)ethyl]-2-[(1-cyanocyclopentyl)amino]-2-oxoethanaminium
Uniqueness
3-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both a bromine atom and a cyanocyclopentyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-10-6-11(8-12(15)7-10)13(18)17-14(9-16)4-2-3-5-14/h6-8H,2-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVWUKQRXZXARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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